molecular formula C14H15N3S B11208760 1-(2,5-Dimethylphenyl)-3-pyridin-3-ylthiourea

1-(2,5-Dimethylphenyl)-3-pyridin-3-ylthiourea

Cat. No.: B11208760
M. Wt: 257.36 g/mol
InChI Key: OQYHNKPEKXBZEB-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-pyridin-3-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-3-pyridin-3-ylthiourea typically involves the reaction of 2,5-dimethylaniline with pyridine-3-isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

2,5-Dimethylaniline+Pyridine-3-isothiocyanateThis compound\text{2,5-Dimethylaniline} + \text{Pyridine-3-isothiocyanate} \rightarrow \text{this compound} 2,5-Dimethylaniline+Pyridine-3-isothiocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-3-pyridin-3-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-3-pyridin-3-ylthiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-3-pyridin-3-ylthiourea involves its interaction with molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes or other proteins. The aromatic rings may also participate in π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dimethylphenyl)-3-pyridin-3-ylthiourea is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding affinity and selectivity towards biological targets. This structural uniqueness may result in distinct biological activities and applications compared to its analogs.

Properties

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-3-pyridin-3-ylthiourea

InChI

InChI=1S/C14H15N3S/c1-10-5-6-11(2)13(8-10)17-14(18)16-12-4-3-7-15-9-12/h3-9H,1-2H3,(H2,16,17,18)

InChI Key

OQYHNKPEKXBZEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC2=CN=CC=C2

solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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